molecular formula C23H28N4O5S2 B2620754 6-Acetyl-2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449770-13-2

6-Acetyl-2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2620754
CAS No.: 449770-13-2
M. Wt: 504.62
InChI Key: NEJLYOLIPNEIAI-UHFFFAOYSA-N
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Description

6-Acetyl-2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a synthetic compound based on the 4,5,6,7-tetrahydrothienopyridine scaffold, a structure recognized for its significant potential in agrochemical and pharmaceutical research . This scaffold has been identified as a novel fungicide lead, with specific derivatives demonstrating promising in vitro antifungal activity against economically critical plant pathogens such as C. arachidicola , R. solani , and S. sclerotiorum . Transcriptome studies on related active compounds suggest that the molecular mode of action may involve the inhibition of key biological pathways in fungi, including nitrogen metabolism and the proteasome pathway . Beyond its agrochemical applications, the 4,5,6,7-tetrahydrothienopyridine core is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antiviral, antioxidant, and antitumor effects . The incorporation of the azepane-1-sulfonyl group in this molecule is a strategic modification seen in other bioactive compounds, potentially enhancing target binding or modulating physicochemical properties . This compound is designed for researchers exploring new modes of action in fungicide development and for investigating the therapeutic potential of heterocyclic small molecules in drug discovery programs.

Properties

IUPAC Name

6-acetyl-2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5S2/c1-15(28)26-13-10-18-19(14-26)33-23(20(18)21(24)29)25-22(30)16-6-8-17(9-7-16)34(31,32)27-11-4-2-3-5-12-27/h6-9H,2-5,10-14H2,1H3,(H2,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJLYOLIPNEIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the acetyl group, the azepane ring, and the sulfonyl group. Common reagents used in these reactions include acetic anhydride, azepane, and sulfonyl chlorides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial synthesis often employs advanced techniques such as high-throughput screening and process optimization to enhance efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

6-Acetyl-2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 6-Acetyl-2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways involved in tumor growth and proliferation.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The tetrahydrothieno[2,3-c]pyridine core is shared with several analogs, but substituent variations significantly impact physicochemical and biological properties. Below is a comparative analysis (Table 1):

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name / Identifier Core Structure Position 2 Substituent Position 6 Substituent Molecular Weight Key Features
Target Compound: 6-Acetyl-2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Tetrahydrothieno[2,3-c]pyridine 4-(Azepan-1-ylsulfonyl)benzamido Acetyl ~532.6* Azepane sulfonyl enhances bulk and solubility; acetyl may reduce metabolism.
6-Methyl-N-(4-methoxyphenyl)-2-[(E)-(4-methylphenyl)methyleneamino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Tetrahydrothieno[2,3-c]pyridine (E)-(4-Methylphenyl)methyleneamino Methyl ~435.5 Schiff base substituent; methyl group may increase lipophilicity.
2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide Tetrahydrothieno[2,3-c]pyridine 4-(Dimethylsulfamoyl)benzamido Methyl ~449.5 Smaller sulfonamide (dimethyl vs. azepane) may reduce steric hindrance.
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene 5-Methylfuran-2-yl 403.4 Different core; cyano and furan groups may alter electronic properties.

*Calculated based on molecular formula.

Key Differences and Implications

Sulfonamide Substituents: The target compound’s azepane sulfonyl group (7-membered ring) provides greater conformational flexibility and hydrophilicity compared to the dimethylsulfamoyl group in . This may improve solubility but reduce membrane permeability.

Core Heterocycle: Thiazolo-pyrimidine derivatives (e.g., ) exhibit distinct electronic profiles due to fused thiazole and pyrimidine rings, which may favor interactions with different biological targets compared to the tetrahydrothieno-pyridine core.

Biological Activity

The compound 6-Acetyl-2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide , also known under its CAS number 6240-74-0 , belongs to a class of molecules that have garnered attention for their diverse biological activities. This article provides a detailed exploration of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N2O6S2 , with a molecular weight of approximately 492.61 g/mol . The structure features a thieno[2,3-c]pyridine core, which is significant for its pharmacological properties.

PropertyValue
Molecular FormulaC23H28N2O6S2
Molecular Weight492.61 g/mol
CAS Number6240-74-0
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thieno[2,3-c]pyridine derivatives. The azepane ring is introduced through nucleophilic substitution reactions involving sulfonyl chlorides and amines.

Antimicrobial Activity

Research indicates that compounds containing the thieno[2,3-c]pyridine nucleus exhibit notable antimicrobial properties. A study highlighted that several derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Anticancer Potential

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation by interfering with cell cycle progression . Notably, compounds with similar structures have been identified as potential leads in cancer therapy due to their ability to target specific oncogenic pathways.

Neuroprotective Effects

Emerging evidence suggests that thieno[2,3-c]pyridine derivatives may possess neuroprotective properties. These compounds are thought to modulate neurotransmitter systems and exhibit antioxidant activity, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

  • Antibacterial Activity : A comparative study evaluated the effectiveness of various thieno[2,3-c]pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with bulky substituents at the nitrogen position exhibited enhanced antibacterial activity compared to those with smaller groups .
  • Cytotoxicity Assay : In a recent assay involving human cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values in the micromolar range, indicating significant cytotoxicity. The study suggested that the compound's mechanism involves mitochondrial dysfunction leading to apoptosis .

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